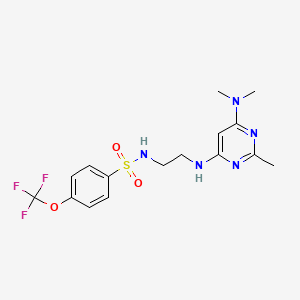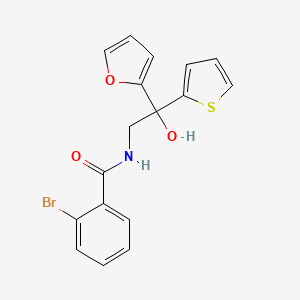
2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the class of benzamides, which have been studied extensively for their biological properties.
科学的研究の応用
Synthesis Techniques and Reactivity
The synthesis and reactivity of compounds similar to 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involve intricate chemical processes. For instance, Aleksandrov and El’chaninov (2017) discussed the synthesis of N-(1-Naphthyl)furan-2-carboxamide through coupling and subsequent treatments to achieve various electrophilic substitution reactions, showcasing the compound's versatility in organic synthesis (Aleksandrov & El’chaninov, 2017). Linda and Marino (1968) explored the kinetics of bromination of related heterocyclic systems, offering insights into their chemical behavior and reactivity (Linda & Marino, 1968).
Potential Pharmacological Applications
Although excluding direct information on drug usage and side effects, the structural attributes of such compounds often hint at their potential for pharmacological applications. For example, Galešić and Vlahov (1990) studied the crystal structure of a compound within the same class, providing foundational knowledge that could inform pharmacological research by elucidating molecular conformations (Galešić & Vlahov, 1990).
Photoinduced Direct Oxidative Annulation
Zhang et al. (2017) described a method for photoinduced direct oxidative annulation involving similar compounds, highlighting a novel approach to synthesizing polyheterocyclic structures. This technique demonstrates the compounds' utility in facilitating complex chemical transformations without the need for transition metals or oxidants, indicating potential applications in green chemistry and sustainable synthesis practices (Zhang et al., 2017).
Electrophilic Substitution and Kinetic Studies
Research by Banks, Barker, and Huddleston (1986) on substituted thieno[3,4-b]furans through Dieckmann condensation and subsequent reactions provides a deeper understanding of the electrophilic substitution reactions and kinetics. Such studies contribute to the broader knowledge of synthesizing and manipulating heterocyclic compounds for various scientific applications (Banks, Barker, & Huddleston, 1986).
Advanced Material Applications
The exploration of novel polymers and materials also constitutes a significant area of research for such compounds. For instance, Sotzing, Reynolds, and Steel (1996) discussed the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, indicating potential applications in electrochromic devices and conducting polymers. This research opens pathways to developing new materials with unique electrical and optical properties (Sotzing, Reynolds, & Steel, 1996).
作用機序
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
特性
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c18-13-6-2-1-5-12(13)16(20)19-11-17(21,14-7-3-9-22-14)15-8-4-10-23-15/h1-10,21H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRMAKPWFHMDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)

![2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2514066.png)
![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)
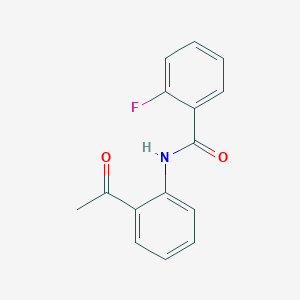
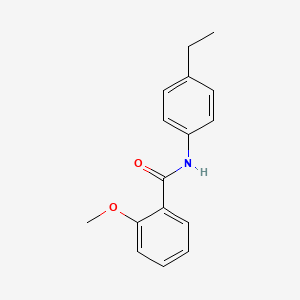
![1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2514070.png)
![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)
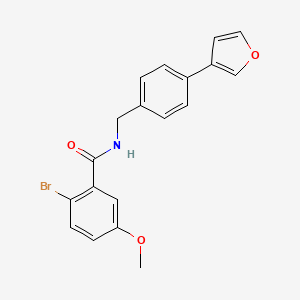

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)
